molecular formula C8H15BF4N2 B14784659 N-butyl-N-methylimidazolium tetrafluoroborate

N-butyl-N-methylimidazolium tetrafluoroborate

Cat. No.: B14784659
M. Wt: 226.03 g/mol
InChI Key: VGFWLFGTSVMGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-N-methylimidazolium tetrafluoroborate is a hydrophilic room temperature ionic liquid. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. This compound has gained significant attention in scientific research and industrial applications due to its versatility and effectiveness in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butyl-N-methylimidazolium tetrafluoroborate can be synthesized through a straightforward reaction between N-butyl-N-methylimidazolium chloride and sodium tetrafluoroborate. The reaction typically occurs in an aqueous medium, and the product is extracted using an organic solvent such as dichloromethane. The reaction conditions include maintaining a temperature of around 25-30°C and stirring the mixture for several hours to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-methylimidazolium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-butyl-N-methylimidazolium tetrafluoroborate involves its ability to stabilize transition states and intermediates in chemical reactions. The imidazolium cation interacts with various molecular targets, facilitating reactions by lowering activation energies. The tetrafluoroborate anion contributes to the compound’s solubility and stability, enhancing its effectiveness in different applications .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methylimidazolium tetrafluoroborate
  • 1-butyl-3-methylimidazolium hexafluorophosphate
  • 1-butyl-3-methylimidazolium chloride

Uniqueness

N-butyl-N-methylimidazolium tetrafluoroborate stands out due to its unique combination of hydrophilicity, thermal stability, and low volatility. Compared to similar compounds, it offers better solubility in a wider range of solvents and exhibits enhanced catalytic properties in various chemical reactions .

Properties

Molecular Formula

C8H15BF4N2

Molecular Weight

226.03 g/mol

IUPAC Name

1-butyl-1-methylimidazol-1-ium;tetrafluoroborate

InChI

InChI=1S/C8H15N2.BF4/c1-3-4-6-10(2)7-5-9-8-10;2-1(3,4)5/h5,7-8H,3-4,6H2,1-2H3;/q+1;-1

InChI Key

VGFWLFGTSVMGRV-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CCCC[N+]1(C=CN=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.